

Physical and chemical properties of hydrated cerium sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium(III) sulfate octahydrate

Cat. No.: B078412

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of Hydrated Cerium Sulfate

Introduction

Cerium sulfate is an inorganic compound that exists in two primary oxidation states: cerium(III) (cerous) and cerium(IV) (ceric). Both forms are commercially available as anhydrous salts and various hydrates, each possessing distinct physical and chemical properties. Cerium(IV) sulfate, in particular, is a powerful oxidizing agent with significant applications in analytical chemistry, including the quantitative analysis of pharmaceutical compounds.^{[1][2][3][4]} Cerium(III) sulfate is notable for its unusual solubility characteristics.^{[5][6]} This guide provides a comprehensive overview of the properties, experimental protocols, and relevant applications of hydrated cerium sulfates for researchers, scientists, and drug development professionals.

Physical Properties of Hydrated Cerium Sulfates

The physical properties of cerium sulfate are highly dependent on its oxidation state and degree of hydration. Cerium(III) sulfates are generally white, crystalline solids, while cerium(IV) sulfates are yellow to orange.^{[1][5]}

Table 1: Physical Properties of Cerium(IV) Sulfate and its Tetrahydrate

Property	Anhydrous Cerium(IV) Sulfate ($\text{Ce}(\text{SO}_4)_2$)	Cerium(IV) Sulfate Tetrahydrate ($\text{Ce}(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$)
Molar Mass	332.24 g/mol [1]	404.30 g/mol [1][7]
Appearance	Yellow solid[1]	Yellow-orange crystals[1][7]
Density	Not specified	3.91 g/cm ³ [1][6]
Melting Point	350 °C (decomposes)[1][3]	Loses water at 180-200 °C[1][6]
Crystal Structure	Orthorhombic[1]	Orthorhombic[7][8][9]

Table 2: Physical Properties of Cerium(III) Sulfate and its Hydrates

Property	Anhydrous Cerium(III) Sulfate ($\text{Ce}_2(\text{SO}_4)_3$)	Common Hydrates (e.g., $\cdot 4\text{H}_2\text{O}$, $\cdot 8\text{H}_2\text{O}$, $\cdot 9\text{H}_2\text{O}$)
Molar Mass	568.42 g/mol [5]	Varies with hydration
Appearance	White to off-white, hygroscopic solid[5]	White crystalline powder[5][10]
Density	2.886 g/cm ³ (at 25 °C)[5]	Not specified
Decomposition Point	Begins to decompose above 600 °C[5][6]	Tetrahydrate releases water at 220 °C[5]
Crystal Structure	Monoclinic[5][6]	Tetrahydrate & Octahydrate: Monoclinic; Nonahydrate: Hexagonal[5][6]

Solubility

Cerium sulfates exhibit distinct solubility profiles in water. Cerium(IV) sulfate is moderately soluble in water and dilute acids, though its neutral solutions tend to hydrolyze and slowly deposit cerium(IV) oxide (CeO_2).[1][3] To achieve dissolution, particularly for Ce(IV) forms, the addition of sulfuric acid is often necessary to prevent hydrolysis.[11]

Conversely, cerium(III) sulfate is one of the few inorganic salts whose solubility in water decreases as the temperature rises.^{[5][6]} This anomalous behavior is attributed to the exothermic nature of its dissolution and the ordering of water molecules around the dissociated Ce³⁺ and SO₄²⁻ ions, which leads to an overall decrease in the entropy of the system.^{[12][13]} ^[14]

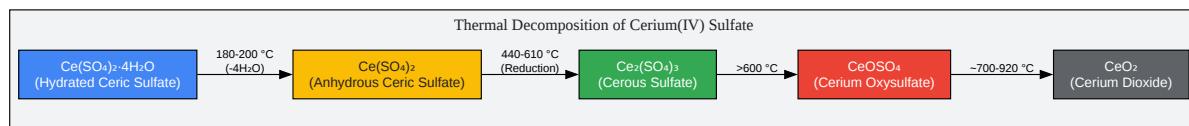
Table 3: Solubility of Cerium Sulfates in Water

Compound	Temperature	Solubility (g/100 mL)
Cerium(IV) Sulfate	0 °C	21.4 ^[1]
20 °C	9.84 ^[1]	
60 °C	3.87 ^[1]	
Cerium(III) Sulfate	10 °C	14.0 ^[13]
20 °C	9.25 ^[5]	

Chemical Properties

The chemical reactivity of cerium sulfate is dominated by the strong oxidizing nature of the Ce⁴⁺ ion.

Redox Chemistry of Cerium(IV) Sulfate


Cerium(IV) sulfate is a potent oxidizing agent, particularly in acidic media, with a reduction potential of approximately +1.43 V in sulfuric acid solutions.^[2] Its utility in chemical analysis stems from the clean, single-electron reduction of the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion.^{[1][3][4]}

Redox Reaction: Ce⁴⁺ + e⁻ → Ce³⁺

Solutions of ceric sulfate are remarkably stable over long periods, even when boiled, making them excellent titrimetric reagents.^[2] It reacts rapidly and completely with a variety of reducing agents, including sulfites, nitrites, and hydrogen peroxide.^{[2][3]}

Thermal Decomposition

Upon heating, hydrated cerium sulfates first lose their water of crystallization. At higher temperatures, they decompose to cerium oxide. The decomposition of cerium(IV) sulfate to cerium(III) sulfate occurs between 440 and 610°C.[15] For both cerium(III) and cerium(IV) sulfates, the final decomposition to the oxide proceeds through the formation of a stable oxysulfate intermediate (CeOSO_4).[15][16]

[Click to download full resolution via product page](#)

Fig. 1: Thermal decomposition pathway of hydrated cerium(IV) sulfate.[1][6][15][16]

Experimental Protocols

Detailed methodologies are crucial for the effective application of cerium sulfate in a research setting.

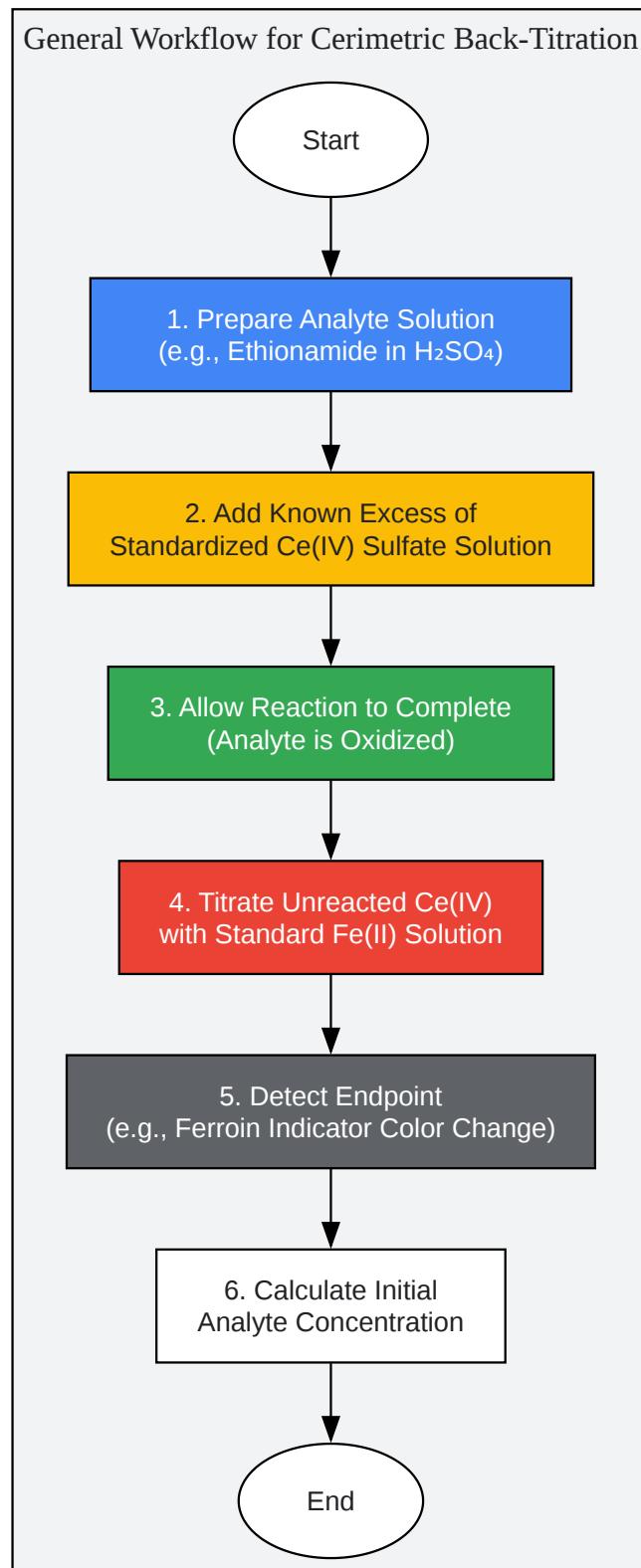
Protocol 1: Preparation of Anhydrous Cerium(IV) Sulfate

This protocol describes the synthesis from cerium(IV) oxide and sulfuric acid.[17]

- **Reaction Setup:** In a conical flask, combine 4 g of CeO_2 with 12 mL of 96% sulfuric acid (a 300% excess). Attach a water-cooled condenser.
- **Heating:** Heat the mixture to near its boiling point with vigorous stirring. The mixture will transition from pale yellow to a dense, brick-red paste. This process typically takes less than 30 minutes.
- **Cooling and Dilution:** Allow the paste to cool to room temperature. Carefully and slowly dilute the mixture with either glacial acetic acid or 96% ethanol.

- **Filtration:** Decant the solution from the resulting lemon-yellow precipitate. Filter the solid using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with glacial acetic acid or 96% ethanol.
- **Drying:** Quickly transfer the product to a vacuum desiccator to yield the bright lemon-yellow anhydrous $\text{Ce}(\text{SO}_4)_2$.

Note: All tools, such as spatulas, should be made of non-metallic materials or rinsed immediately, as the acidic mixtures are highly corrosive to stainless steel.[\[17\]](#)


Protocol 2: Standardization of 0.1 N Ceric Sulfate Solution

This protocol uses sodium oxalate as a primary standard for titrimetric analysis (cerimetry).[\[18\]](#)

- **Preparation of Primary Standard:** Accurately weigh approximately 0.2 g of sodium oxalate (previously dried for 2 hours at 105 °C) and dissolve it in 75 mL of deionized water in a flask.
- **Acidification:** With stirring, add 2 mL of sulfuric acid that has been pre-mixed with 5 mL of water. Mix thoroughly.
- **Addition of HCl:** Add 10 mL of hydrochloric acid.
- **Heating:** Heat the solution to a temperature between 70 °C and 75 °C.
- **Titration:** Titrate the hot solution with the prepared 0.1 N ceric sulfate solution. The endpoint is reached upon the appearance of a permanent, slight yellow color from the first excess of Ce^{4+} ions.
- **Calculation:** The normality of the ceric sulfate solution is calculated based on the weight of sodium oxalate used. Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.[\[18\]](#)

Protocol 3: Workflow for Redox Titration of a Pharmaceutical Analyte

Cerimetry is frequently used for the quantitative analysis of pharmaceutical compounds that can be oxidized.[\[19\]](#)[\[20\]](#) The process typically involves a back-titration.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for the determination of a pharmaceutical analyte via cerimetry.
[19][20]

Applications in Research and Drug Development

The unique properties of cerium sulfates lend them to several specialized applications relevant to the pharmaceutical and biomedical fields.

- **Analytical Chemistry:** The primary application of cerium(IV) sulfate is as an oxidimetric titrant in cerimetry.[4] This technique is used for the precise quantification of various reducible substances, including many active pharmaceutical ingredients (APIs).[19][20] Its high stability, sharp endpoint, and applicability in acidic conditions make it a valuable alternative to potassium permanganate.[2]
- **Antimicrobial Applications:** Cerium compounds, particularly cerium(III) nitrate, have been recognized for their bacteriostatic properties for over a century.[21] Historically, they were used in topical treatments for wounds and burns.[22] Modern research has shown that cerium nitrate, often used in combination with silver sulfadiazine for severe burn wounds, may act by modulating the host's immune response rather than through a direct, potent antimicrobial effect.[22]
- **Catalysis:** Ceric sulfate can act as a catalyst in certain organic oxidation reactions, which can be relevant in the synthesis of drug intermediates.[4][9]

Conclusion

Hydrated cerium sulfates are multifaceted compounds with properties defined by the +3 and +4 oxidation states of cerium. Cerium(III) sulfate's inverse solubility-temperature relationship presents interesting physicochemical properties, while cerium(IV) sulfate's high redox potential and stability make it an indispensable tool in analytical chemistry. For professionals in drug development and research, a thorough understanding of these properties and associated experimental protocols is essential for leveraging cerium sulfate in quantitative analysis, synthesis, and exploring its biomedical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Cerium(IV)_sulfate [chemeurope.com]
- 4. Cerium Sulfate: Properties, Uses, and Safety Considerations - Pharmacy Infoline [pharmacyinfoline.com]
- 5. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]
- 6. Cerium sulfate (13454-94-9) for sale [vulcanchem.com]
- 7. Cerium(IV) sulphate, tetrahydrate, 99% (10294-42-5) - Cerium(IV) sulphate, tetrahydrate, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 8. mindat.org [mindat.org]
- 9. CERIUM(IV) SULFATE TETRAHYDRATE | 10294-42-5 [chemicalbook.com]
- 10. Cerium Sulfate Hydrate-BEYONDCHEM [beyondchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bloomtechz.com [bloomtechz.com]
- 13. What is the solubility of cerium sulfate at 10circ class 11 chemistry CBSE [vedantu.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III) (Journal Article) | OSTI.GOV [osti.gov]
- 17. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pharmaupdater.com [pharmaupdater.com]
- 19. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pharmacy180.com [pharmacy180.com]
- To cite this document: BenchChem. [Physical and chemical properties of hydrated cerium sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078412#physical-and-chemical-properties-of-hydrated-cerium-sulfate\]](https://www.benchchem.com/product/b078412#physical-and-chemical-properties-of-hydrated-cerium-sulfate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com